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Compound of Interest

Compound Name: Nile Blue Methacrylamide

Cat. No.: B13920238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nile Blue Methacrylamide
(NBM) and its derivatives for super-resolution microscopy, with a focus on imaging

mitochondrial dynamics. The protocols and data presented are intended to guide researchers

in leveraging this powerful fluorescent tool for advanced cellular imaging.

Introduction to Nile Blue Methacrylamide for Super-
Resolution Microscopy
Nile Blue is a fluorescent dye belonging to the oxazine family, known for its environmental

sensitivity, particularly to pH and hydrophobicity. Nile Blue Methacrylamide (NBM) is a

derivative that incorporates a polymerizable methacrylamide group, allowing it to be covalently

integrated into larger structures like polymers and nanoparticles. This property is advantageous

for creating stable and targeted fluorescent labels for various bio-imaging applications.

Recent advancements have led to the development of cationic Nile Blue probes, which exhibit

excellent cell permeability and specific accumulation in mitochondria. These probes possess

intrinsic photoswitching capabilities, making them well-suited for single-molecule localization

microscopy (SMLM) techniques such as stochastic optical reconstruction microscopy (STORM)

and direct STORM (dSTORM). A key advantage of these probes is their ability to perform

super-resolution imaging in living cells under physiological conditions, often without the need

for harsh reducing agents in the imaging buffer that can be toxic to cells.
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Key Applications
Super-resolution imaging of mitochondria: Cationic derivatives of Nile Blue are particularly

effective for visualizing the intricate structures of mitochondria, including the inner membrane

and cristae, with nanoscale resolution.

Studying mitochondrial dynamics: The photostability and live-cell compatibility of these

probes enable the long-term tracking of mitochondrial fusion and fission events, providing

insights into cellular health and disease.

pH sensing in living cells: The pH-sensitive nature of the Nile Blue core can be exploited to

create nanosensors for monitoring pH changes within cellular compartments.

Data Presentation
Photophysical Properties of Nile Blue and Derivatives
The following table summarizes the key photophysical properties of Nile Blue and its

derivatives. It is important to note that specific properties can vary depending on the exact

molecular structure and the local environment.
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Property
Nile Blue (in
Ethanol)

Cationic Nile Blue
Probe (CNB-Cl)

Nile Blue
Methacrylamide (in
various solvents)

Absorption Max (λabs) 627.5 nm[1][2] ~633 nm

Toluene: 493 nm,

Acetone: 499 nm,

DMF: 504 nm,

Ethanol: 628 nm,

Water: 635 nm

Emission Max (λem) ~670 nm
~680 nm in live

cells[3][4]

Toluene: 574 nm,

Acetone: 596 nm,

DMF: 598 nm,

Ethanol: 667 nm,

Water: 674 nm

Molar Extinction

Coeff.
76,800 cm⁻¹M⁻¹[1] Not Reported Not Reported

Quantum Yield (Φ) 0.27[1] Not Reported Not Reported

Photoswitching for

SMLM
Not Reported

Yes, photoredox

switching[5][6]
Not Reported

Cell Permeability Moderate High[3][4][6]

Dependent on

formulation (e.g., as

nanoparticles)

Mitochondrial

Targeting
Low High[3][4][6]

Not inherent, requires

specific formulation

Note: Data for Nile Blue Methacrylamide's molar extinction coefficient, quantum yield, and

photoswitching properties for super-resolution microscopy are not readily available in the

reviewed literature. The data for the base Nile Blue dye and the recently developed cationic

Nile Blue probes are provided as a reference.
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Protocol 1: Live-Cell Labeling of Mitochondria with a
Cationic Nile Blue Probe for Super-Resolution
Microscopy
This protocol is adapted from methodologies for live-cell mitochondrial staining and is suitable

for cationic Nile Blue derivatives.

Materials:

Cationic Nile Blue probe (e.g., a custom synthesized probe or a commercially available

analogue)

Anhydrous Dimethyl Sulfoxide (DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

Cells cultured on glass-bottom dishes suitable for microscopy

Incubator (37°C, 5% CO₂)

Procedure:

Prepare a Stock Solution: Dissolve the cationic Nile Blue probe in anhydrous DMSO to a

stock concentration of 1 mM. Store the stock solution at -20°C, protected from light.

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in

pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM. The

optimal concentration may vary depending on the cell type and the specific probe.

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-

cell imaging medium.

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂

incubator.
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Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell

imaging medium to remove unbound probe.

Imaging: The cells are now ready for live-cell super-resolution imaging. It is recommended to

perform imaging immediately.

Protocol 2: dSTORM Imaging of Mitochondria in Live
Cells
This protocol provides a general framework for dSTORM imaging of mitochondria labeled with

a photoswitchable Nile Blue probe. The specific parameters will need to be optimized for the

particular microscope setup and probe used.

Materials:

Live cells stained with a photoswitchable cationic Nile Blue probe (from Protocol 1)

A super-resolution microscope capable of dSTORM (e.g., equipped with high-power lasers

and a sensitive EMCCD or sCMOS camera)

Laser lines for excitation (e.g., 640-647 nm) and optionally for activation (e.g., 405 nm)

Live-cell incubation chamber for the microscope stage (maintaining 37°C and 5% CO₂)

Procedure:

Microscope Setup:

Mount the glass-bottom dish with the stained cells onto the microscope stage within the

live-cell incubation chamber.

Allow the sample to equilibrate to the set temperature.

Use a low laser power to locate the cells and identify a region of interest.

Image Acquisition:
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Switch to imaging mode. Illuminate the sample with a high-power 640-647 nm laser to

induce photoswitching of the Nile Blue probe into a dark state.

The stochastic return of individual molecules to the fluorescent state will appear as

"blinking" events.

If the blinking rate is too low, a low-power 405 nm laser can be used to facilitate the return

of the probes to the emissive state.

Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-

100 Hz). The exposure time should be optimized to collect sufficient photons from each

blinking event while minimizing motion blur.

Data Analysis:

The acquired image stack is processed with a localization algorithm (e.g., Gaussian fitting)

to determine the precise coordinates of each detected single-molecule event.

The localized positions are then used to reconstruct a super-resolution image of the

mitochondrial network.

Drift correction should be applied to compensate for any sample movement during the

long acquisition time.

Visualizations
Experimental Workflow for Mitochondrial Imaging
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Caption: Workflow for super-resolution imaging of mitochondria using a cationic Nile Blue

probe.

Conceptual Diagram of Mitochondrial Dynamics

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13920238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Fission Mitochondrial Fusion

Elongated Mitochondrion Constriction Site
(e.g., Drp1 recruitment)

Fission Signal Two Daughter Mitochondria Two Mitochondria Tethering & Membrane Fusion
(e.g., Mfn1/2, OPA1)

Fusion Signal Fused Mitochondrion

Click to download full resolution via product page

Caption: Key signaling events in mitochondrial fission and fusion, observable with super-

resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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